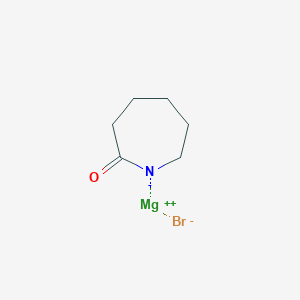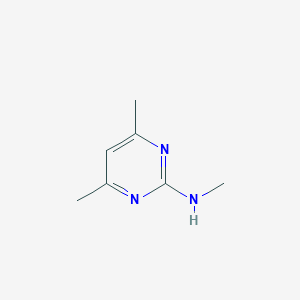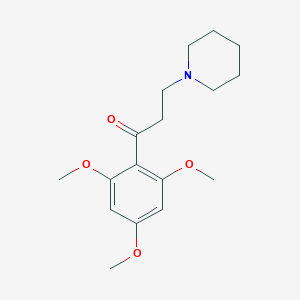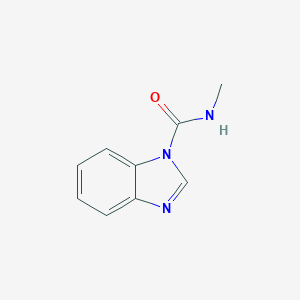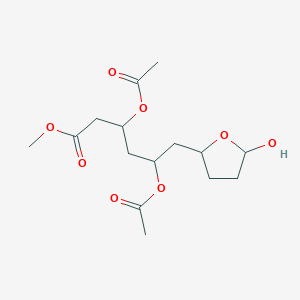
2,2,4,4,6,6,8,8-Octamethyl-1,5,2,4,6,8-dioxatetrasilocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4,6,6,8,8-Octamethyl-1,5,2,4,6,8-dioxatetrasilocane, also known as Octamethylcyclotetrasiloxane (OMCTS), is a cyclic siloxane compound widely used in scientific research. OMCTS is a colorless, odorless liquid that is soluble in many organic solvents. It has a high boiling point and low viscosity, making it an ideal solvent for many applications in scientific research.
作用机制
OMCTS has a unique structure that allows it to form strong hydrogen bonds with many organic compounds. This property makes it an excellent solvent for many polar and nonpolar organic compounds. OMCTS also has a low surface tension, which allows it to penetrate into small spaces and solubilize compounds that are difficult to dissolve in other solvents.
Biochemical and Physiological Effects:
OMCTS is not known to have any significant biochemical or physiological effects in humans or animals. It is considered to be a relatively non-toxic compound and is classified as a low hazard chemical by the US Environmental Protection Agency (EPA).
实验室实验的优点和局限性
OMCTS has several advantages as a solvent for scientific research. It is a highly stable compound that is resistant to oxidation and degradation. It has a low vapor pressure and high boiling point, which makes it easy to handle and store. OMCTS is also compatible with many other solvents and can be used in a wide range of experimental conditions.
However, there are also some limitations to the use of OMCTS in scientific research. It is not miscible with water, which limits its use in aqueous-based experiments. OMCTS can also form stable emulsions with some compounds, which can make it difficult to separate the solvent from the product. Additionally, OMCTS can be expensive compared to other solvents, which can limit its use in some research projects.
未来方向
OMCTS has many potential applications in scientific research, particularly in the synthesis of silicon-based materials and the production of nanoparticles. Some possible future directions for research on OMCTS include:
1. Developing new catalysts for the ring-opening polymerization of D3 to improve the efficiency of the synthesis process.
2. Investigating the properties of SiO2 nanoparticles produced using OMCTS as a precursor, including their size, shape, and surface chemistry.
3. Exploring the use of OMCTS as a solvent for the synthesis of other silicon-based materials, such as silanes and siloxanes.
4. Investigating the use of OMCTS as a solvent for other organic compounds, particularly those that are difficult to dissolve in other solvents.
5. Developing new methods for separating OMCTS from the products of chemical reactions, particularly in cases where stable emulsions are formed.
Overall, OMCTS is a versatile and useful compound with many potential applications in scientific research. Its unique properties make it an ideal solvent for a wide range of organic compounds, and its stability and compatibility with other solvents make it an attractive option for many experimental conditions. Ongoing research on OMCTS is likely to uncover new uses and applications for this important compound in the years to come.
合成方法
OMCTS can be synthesized by the ring-opening polymerization of hexamethylcyclotrisiloxane (D3) or by the hydrolysis of dichlorodimethylsilane (DCDMS). The ring-opening polymerization of D3 is usually carried out using a catalyst such as trifluoromethanesulfonic acid (TfOH) or hexafluoroisopropanol (HFIP). The hydrolysis of DCDMS is typically carried out using a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
科学研究应用
OMCTS is widely used in scientific research as a solvent for a variety of organic compounds. It is commonly used in the synthesis of silicon-based materials such as silicones, silanes, and siloxanes. OMCTS is also used as a precursor for the production of silicon dioxide (SiO2) nanoparticles, which have a wide range of applications in electronics, optics, and biomedicine.
属性
CAS 编号 |
15261-06-0 |
|---|---|
产品名称 |
2,2,4,4,6,6,8,8-Octamethyl-1,5,2,4,6,8-dioxatetrasilocane |
分子式 |
C10H28O2Si4 |
分子量 |
292.67 g/mol |
IUPAC 名称 |
2,2,4,4,6,6,8,8-octamethyl-1,5,2,4,6,8-dioxatetrasilocane |
InChI |
InChI=1S/C10H28O2Si4/c1-13(2)9-14(3,4)12-16(7,8)10-15(5,6)11-13/h9-10H2,1-8H3 |
InChI 键 |
BKJGWMLFLSBAHC-UHFFFAOYSA-N |
SMILES |
C[Si]1(C[Si](O[Si](C[Si](O1)(C)C)(C)C)(C)C)C |
规范 SMILES |
C[Si]1(C[Si](O[Si](C[Si](O1)(C)C)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





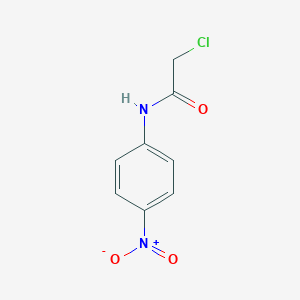


![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)
![[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate](/img/structure/B98358.png)
